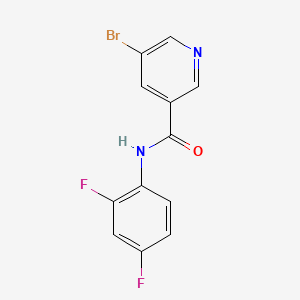

5-bromo-N-(2,4-difluorophenyl)pyridine-3-carboxamide

Description

5-Bromo-N-(2,4-difluorophenyl)pyridine-3-carboxamide is a synthetic compound featuring a pyridine core substituted with a bromine atom at position 5 and a carboxamide group at position 3, linked to a 2,4-difluorophenyl moiety.

Key structural attributes:

- Pyridine ring: Positions 3 (carboxamide) and 5 (bromine) are critical for electronic and steric interactions.

- 2,4-Difluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated aryl groups.

- Bromine substituent: Electron-withdrawing effects may influence binding affinity and reactivity.

Properties

IUPAC Name |

5-bromo-N-(2,4-difluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2N2O/c13-8-3-7(5-16-6-8)12(18)17-11-2-1-9(14)4-10(11)15/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYRCJPTGVKDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,4-difluorophenyl)pyridine-3-carboxamide typically involves the following steps:

Coupling Reaction: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the difluorophenyl group with a brominated pyridine derivative in the presence of a palladium catalyst.

Amidation: The carboxamide group can be introduced by reacting the brominated, difluorophenyl-substituted pyridine with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,4-difluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, often in the presence of a base such as potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-(2,4-difluorophenyl)pyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,4-difluorophenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Structural and Functional Differences

Substituent Position and Electronic Effects

- Bromine vs.

- Carboxamide vs. Sulphonamide : Carboxamides (CONH-) generally exhibit higher hydrogen-bonding capacity than sulphonamides (SO2NH-), influencing target affinity .

- Fluorinated Aryl Groups : The 2,4-difluorophenyl group enhances lipophilicity and resistance to oxidative metabolism, a feature shared with diflufenican’s herbicidal activity .

Biological Activity

5-bromo-N-(2,4-difluorophenyl)pyridine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrFNO

- Molecular Weight : Approximately 305.10 g/mol

- Structure : The compound features a pyridine ring substituted with a bromine atom, a 2,4-difluorophenyl group, and a carboxamide functional group. The presence of the difluorophenyl moiety enhances its electronic properties, making it suitable for various biological applications.

This compound interacts with biological targets such as enzymes and receptors, modulating their activity. Its mechanism may involve:

- Enzyme Inhibition : Potential inhibition of kinases involved in cancer pathways.

- Receptor Modulation : Interaction with inflammatory pathways, suggesting anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Synergistic Effects : Studies have shown that certain derivatives can enhance the efficacy of established chemotherapeutics like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination treatment demonstrated improved cytotoxicity compared to single-agent therapy .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been highlighted in various studies:

- Inhibition of Pro-inflammatory Cytokines : Preliminary assays suggest that it may reduce levels of cytokines involved in inflammatory responses, although detailed assays are needed to confirm this effect.

Research Findings and Case Studies

Q & A

Q. Key Variables :

- Temperature: Higher temps (>40°C) risk decomposition of the difluorophenyl group.

- Solvent polarity: DMF enhances solubility but may require extended purification.

Advanced Question: How can computational methods like DFT or reaction path sampling improve the design of this compound’s synthesis?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, identifying energetically favorable pathways. For example:

- Reaction Mechanism Validation : DFT can model the bromination step to verify whether electrophilic substitution proceeds via a σ-complex intermediate .

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on amide coupling efficiency, reducing trial-and-error experimentation .

Case Study : ICReDD’s workflow integrates computation-experiment feedback loops, narrowing optimal conditions (e.g., identifying DCM as superior to THF for minimizing side reactions) .

Basic Question: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- HPLC : Assess purity (>98%) using a C18 column, acetonitrile/water (70:30), and UV detection at 254 nm .

- NMR : Confirm substitution patterns:

- ¹H NMR : Aromatic protons on difluorophenyl appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz).

- ¹³C NMR : Carbonyl resonance at ~165 ppm confirms amide formation .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ with accurate mass matching theoretical m/z (e.g., 327.0 for C₁₂H₈BrF₂N₂O) .

Advanced Question: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

Yield discrepancies often arise from unoptimized variables. A systematic approach includes:

- Design of Experiments (DoE) : Apply factorial design to test factors like catalyst loading (0.1–1 mol%), temperature, and solvent .

- Controlled Replication : Reproduce literature protocols with strict moisture control (e.g., Schlenk techniques) to isolate variable effects.

- Byproduct Analysis : LC-MS identifies side products (e.g., debrominated species or hydrolyzed amides), guiding process refinement .

Example : A study found that yields dropped from 85% to 60% when reactions were conducted in humid environments, highlighting the need for anhydrous conditions .

Basic Question: What safety protocols are essential when handling brominated pyridine derivatives?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during bromination (PBr₃ releases HBr gas) .

- Waste Disposal : Quench residual brominating agents with NaHCO₃ before disposal .

Advanced Question: What strategies optimize regioselectivity in bromination of pyridine-3-carboxamide precursors?

Answer:

Regioselectivity at the 5-position is influenced by:

- Directing Groups : The amide group at position 3 directs electrophilic bromination to position 5 via resonance stabilization.

- Catalysis : Lewis acids like FeCl₃ enhance selectivity by polarizing Br₂ .

- Kinetic vs. Thermodynamic Control : Lower temps (0°C) favor kinetic product (5-bromo), while higher temps risk para-bromination .

Validation : Single-crystal XRD confirms substitution patterns, as seen in related bromopyridine structures .

Basic Question: How does the electronic nature of the 2,4-difluorophenyl group influence the compound’s reactivity?

Answer:

- Electron-Withdrawing Effect : Fluorine atoms increase the electrophilicity of the amide carbonyl, enhancing susceptibility to nucleophilic attack.

- Steric Effects : Ortho-fluorine groups hinder rotation, stabilizing planar conformations critical for binding in medicinal chemistry applications .

Advanced Question: Can machine learning models predict novel derivatives of this compound with enhanced properties?

Answer:

Yes. Steps include:

Dataset Curation : Compile structural and reactivity data from analogues (e.g., substituent effects on solubility).

Feature Selection : Descriptors like Hammett constants (σₚ for fluorine), logP, and dipole moments.

Model Training : Gaussian process regression predicts bioactivity or synthetic accessibility .

Case Study : ICReDD’s platform integrates such models to prioritize derivatives for anticancer or antimicrobial testing .

Basic Question: What are the stability challenges for this compound under storage conditions?

Answer:

- Light Sensitivity : The bromine-amide moiety may degrade under UV light; store in amber vials.

- Hydrolysis : Susceptible to moisture; use desiccants and inert atmospheres .

- Thermal Stability : Decomposes above 150°C; DSC analysis recommended for long-term storage guidelines .

Advanced Question: How do crystallographic studies inform the design of co-crystals or salts for improved bioavailability?

Answer:

Single-crystal XRD reveals:

- Hydrogen Bonding : The amide NH forms strong bonds with co-formers (e.g., succinic acid).

- Packing Efficiency : Fluorine atoms participate in halogen bonding, enhancing lattice stability .

Methodology : Screen co-formers via slurry crystallization in ethanol/water mixtures, monitored by PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.